molecular formula C10H10BrN3O2 B1431965 Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1423037-30-2

Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate

Cat. No. B1431965
CAS RN: 1423037-30-2
M. Wt: 284.11 g/mol
InChI Key: UYDCEZGEAUFQOH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound . It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .

Scientific Research Applications

Organic Synthesis

Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate: is a valuable reagent in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to the presence of an active bromine atom which can undergo palladium-catalyzed cross-coupling reactions . This compound is particularly useful in constructing benzotriazole derivatives that are prevalent in many pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the development of new drugs. Its benzotriazole core is a common motif in molecules with biological activity. Researchers have explored its use in creating potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs .

Material Science

The benzotriazole moiety is known for its ultraviolet light absorption properties. Therefore, Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate can be used in the field of material science for the development of UV-resistant materials. These materials are crucial for extending the life of products exposed to sunlight, such as plastics and coatings .

Catalysis

This compound can act as a ligand for transition metal catalysts. The benzotriazole ring can coordinate to metals, facilitating various catalytic processes. This is particularly important in the development of greener and more efficient chemical processes .

Agricultural Research

In agricultural research, derivatives of benzotriazole have been investigated for their potential use as growth regulators and pesticides. The bromine atom in Ethyl 7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxylate offers a site for further functionalization, allowing for the synthesis of compounds with specific activities against pests .

Analytical Chemistry

As an analytical standard, this compound is used in chromatography and mass spectrometry to help identify and quantify similar compounds in various samples. Its well-defined structure and properties make it an excellent reference material for comparative analysis .

properties

IUPAC Name

ethyl 7-bromo-1-methylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)9-8(5-6)12-13-14(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCEZGEAUFQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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